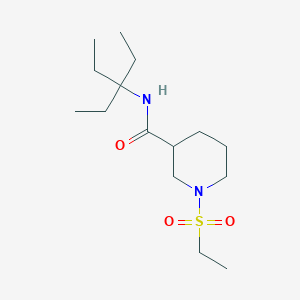![molecular formula C20H26N2O2 B5504939 8-(2,3-dihydro-1H-inden-1-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5504939.png)
8-(2,3-dihydro-1H-inden-1-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Research on related compounds, such as the synthesis and antihypertensive activity of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, has shown the production of derivatives through various synthetic pathways. These derivatives were primarily investigated for their potential as antihypertensive agents, highlighting the versatility of the diazaspirodecanone scaffold in drug development (Caroon et al., 1981).
Molecular Structure Analysis
The molecular structure of these compounds has been characterized through techniques such as X-ray diffraction, indicating the presence of diazaspiro and indenylcarbonyl moieties. These structural features are crucial for the biological activity of the compounds, as seen in studies where the crystal structure was established by single crystal X-ray diffraction (Obafemi et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of diazaspirodecanones involves interactions with various biochemical targets. For instance, derivatives have been synthesized to act as muscarinic agonists, with their activity assessed in pharmacological tests, demonstrating the chemical versatility and potential therapeutic applications of these compounds (Tsukamoto et al., 1993).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability play a significant role in the drug development process. The synthesis of related compounds under focused microwave irradiation has been explored to improve these properties, offering insights into the optimization of synthesis conditions for enhanced physical characteristics (Thanusu et al., 2012).
Aplicaciones Científicas De Investigación
Antihypertensive Activity
The compound belongs to a class of molecules synthesized for screening as antihypertensive agents. These compounds, including variants like 8-[2-(3-indolyl)ethyl] substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, were tested for their efficacy in lowering blood pressure. Notably, some derivatives demonstrated significant alpha-adrenergic blocking activity, particularly against alpha 1-adrenoceptors, suggesting potential for treating hypertension without the adverse effect of orthostatic hypotension at therapeutic doses (Caroon et al., 1981).
Tachykinin NK2 Receptor Antagonism
Another important application involves its role as a tachykinin NK2 receptor antagonist. The compound and its analogs were evaluated for their ability to bind to the NK2 receptor, showing potent antagonist activity in models like the guinea pig trachea. This suggests its potential utility in treating conditions like bronchoconstriction, with one compound exhibiting significant selectivity for NK2 receptors over NK1 (Smith et al., 1995).
Supramolecular Arrangements
Compounds within this structural class, such as 8-methoxy and 8-butoxy derivatives of 1,3-diazaspiro[4.5]decane, have been studied for their crystallographic properties, revealing insights into how substituents on the cyclohexane ring influence supramolecular arrangements. These findings are valuable for designing materials with specific structural properties (Graus et al., 2010).
Mecanismo De Acción
While the exact mechanism of action for “8-(2,3-dihydro-1H-inden-1-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one” is not available, indene derivatives have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . They have shown various biological activities, suggesting that they may interact with a variety of biological targets .
Direcciones Futuras
Indene derivatives have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The development of novel methods of synthesis for these compounds has attracted the attention of the chemical community . Therefore, “8-(2,3-dihydro-1H-inden-1-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one”, as an indene derivative, might also have potential for future research and applications.
Propiedades
IUPAC Name |
8-(2,3-dihydro-1H-indene-1-carbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-2-21-14-20(13-18(21)23)9-11-22(12-10-20)19(24)17-8-7-15-5-3-4-6-16(15)17/h3-6,17H,2,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMORYSFSSTZHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCN(CC2)C(=O)C3CCC4=CC=CC=C34)CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-10H-phenothiazine](/img/structure/B5504858.png)
![5-(4-methoxyphenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5504860.png)
![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5504861.png)
![N-(4-{[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)cyclopentanecarboxamide](/img/structure/B5504864.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5504877.png)
![2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5504899.png)

![4-(4-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5504908.png)
![3-(5-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5504914.png)
![4-[(4-nitrophenyl)sulfonyl]-2,6-piperazinedione](/img/structure/B5504926.png)

![N~1~-{4-[(4-chlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5504935.png)
![methyl 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoate](/img/structure/B5504954.png)
![2-bromo-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5504961.png)